3,5-DINITRO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)BENZAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-DINITRO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)BENZAMIDE is a chemical compound with the molecular formula C11H9N3O6S and a molecular weight of 311.27 g/mol . This compound is characterized by the presence of nitro groups at the 3 and 5 positions on the benzamide ring, and a tetrahydro-3-thienyl group attached to the nitrogen atom of the benzamide.
Vorbereitungsmethoden
The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration at the desired positions . Industrial production methods may involve large-scale nitration reactors and purification processes to obtain the compound in high purity.
Analyse Chemischer Reaktionen
3,5-DINITRO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The nitro groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and electrophilic reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,5-DINITRO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,5-DINITRO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
3,5-DINITRO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)BENZAMIDE can be compared with other nitro-substituted benzamides and thienyl derivatives. Similar compounds include:
3,5-dinitrobenzamide: Lacks the thienyl group, making it less complex.
N-(2-oxotetrahydro-3-thienyl)benzamide: Lacks the nitro groups, affecting its reactivity and biological activity.
The uniqueness of this compound lies in the combination of nitro groups and the thienyl moiety, which contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H9N3O6S |
---|---|
Molekulargewicht |
311.27g/mol |
IUPAC-Name |
3,5-dinitro-N-(2-oxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C11H9N3O6S/c15-10(12-9-1-2-21-11(9)16)6-3-7(13(17)18)5-8(4-6)14(19)20/h3-5,9H,1-2H2,(H,12,15) |
InChI-Schlüssel |
VBEVRBJEEBBMIC-UHFFFAOYSA-N |
SMILES |
C1CSC(=O)C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1CSC(=O)C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.